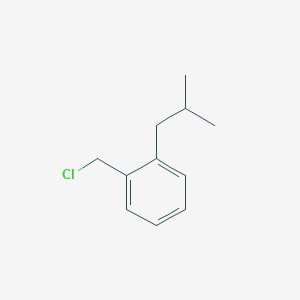

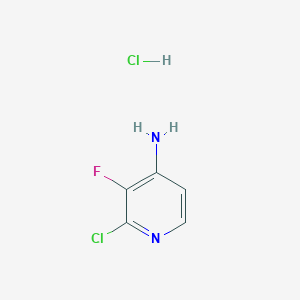

![molecular formula C5H2ClN3S B2381048 2-Chlorothiazolo[4,5-b]pyrazine CAS No. 1190927-25-3](/img/structure/B2381048.png)

2-Chlorothiazolo[4,5-b]pyrazine

Übersicht

Beschreibung

2-Chlorothiazolo[4,5-b]pyrazine is a chemical compound with the molecular formula C5H2ClN3S . It has an average mass of 171.607 Da and a monoisotopic mass of 170.965790 Da .

Synthesis Analysis

The synthesis of pyrazine compounds, including this compound, can be achieved through various methods. One such method involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazolo[4,5-b]pyrazine core with a chlorine atom attached .Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activities

- Antimicrobial Properties : Several studies have explored the antimicrobial capabilities of 2-Chlorothiazolo[4,5-b]pyrazine derivatives. For instance, one study synthesized pyrazoles bearing indazolylthiazole moiety, showing broad-spectrum antimicrobial activity, particularly against Streptococcus mutans (Dawoud et al., 2021).

- Anticancer Potential : The same compounds also demonstrated significant cytotoxic activity against hepatoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Dawoud et al., 2021).

Biochemical Interactions and Structural Analysis

- DNA Binding Properties : A study on chlorohydrazinopyrazine, a derivative of this compound, revealed its high affinity for DNA, along with non-toxicity towards human dermal keratinocytes, making it a potential candidate for clinical applications (Mech-Warda et al., 2022).

- Molecular Docking Studies : Investigations involving molecular docking have provided insights into the reactivity and interactions of this compound derivatives at the molecular level, enhancing understanding of their potential biological activities (Dawoud et al., 2021).

Synthesis and Chemical Reactivity

- Synthesis Methods : Various studies have detailed the synthesis of this compound derivatives, including methods for creating pyrazine derivatives with potential tuberculostatic activity (Foks et al., 2005).

- Chemical Properties and Analysis : Spectroscopic analyses and theoretical calculations have been used to understand the chemical reactivity and stability of this compound derivatives, aiding in the development of new pharmaceutical compounds (Al-Tamimi et al., 2018).

Photovoltaic Applications

- Use in Photovoltaic Devices : A study involving the synthesis of thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices highlights the potential of this compound derivatives in renewable energy technologies (Zhou et al., 2010).

Safety and Hazards

The safety information for 2-Chlorothiazolo[4,5-b]pyrazine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

While specific future directions for 2-Chlorothiazolo[4,5-b]pyrazine are not mentioned in the available literature, the field of pyrazine research is expected to grow due to their potential therapeutic significance . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .

Eigenschaften

IUPAC Name |

2-chloro-[1,3]thiazolo[4,5-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSELTIRLYGXVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

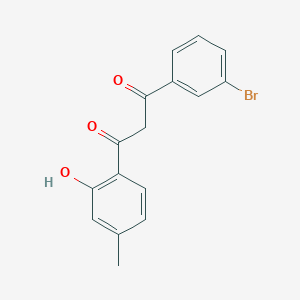

![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)

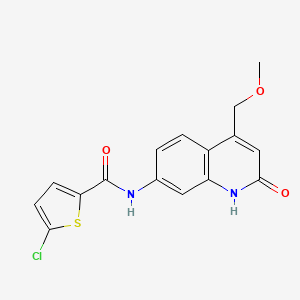

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2380982.png)

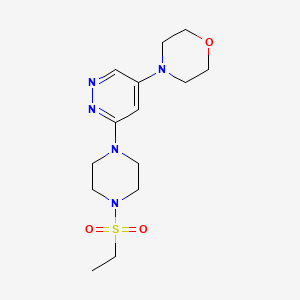

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2380984.png)